Cas no 2043-53-0 (1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane)
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane Chemical and Physical Properties
Names and Identifiers
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- 1H,1H,2H,2H-Perfluorodecyl iodide
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
- 1H,1H,2H,2H-perfluorododecyl iodide
- 1-Iodo-2-(heptadecafluorooctyl)-ethane
- 2-(Perfluorooctyl)ethyl iodide
- 1-Iodo-1H,1H,2H,2H-perfluorodecane
- 1H,1H,2H,2H-Heptadecafluorodecyl Iodide
- 1H,1H,2H,2H-Perfluoro-1-iododecane
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo-decane
- 1H,1H,2H,2H-Heptadecafluoro-1-iododecane
- 1H,1H,2H,2H-perfluoro-1-iodo
- 1-perfluorooctyl-2-iodoethane
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-iododecane
- DTXSID6062123
- CS-W011449
- Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo-
- FT-0607941
- 1-Iodo-1H,1H,2H,2H-perfluorodecane, 96%
- 1-Iodo-1,1,2,2-tetrahydroperfluorodecane
- 8:2 Fluorotelomer iodide
- AKOS005063722
- J-013317
- SY049495
- NS00011021
- MFCD00039411
- MS-20459
- H1084
- 2043-53-0
- C10H4F17I
- A814552
- SCHEMBL969176
- C8F17CH2CH2I
- C10 Gamma-Omega Perfluoro Iodine
- 68390-33-0
- CF3(CF2)7CH2CH2I
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8 heptadecafluor-10-iodo-decane
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecakis(fluoranyl)-10-iodanyl-decane
- D91003
- 1h,1h,2h,2h-perfluorodecyliodide
- 1-(Perfluorooctyl)-2-iodoethane
- EINECS 218-053-5
-
- MDL: MFCD00039411
- Inchi: 1S/C10H4F17I/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2
- InChI Key: XVKJSLBVVRCOIT-UHFFFAOYSA-N
- SMILES: ICCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
- BRN: 1894667
Computed Properties
- Exact Mass: 573.90900
- Monoisotopic Mass: 573.909
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 28
- Rotatable Bond Count: 9
- Complexity: 559
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 7.5
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: crystal
- Density: 1.88
- Melting Point: 55.0 to 59.0 deg-C
- Boiling Point: 96°C/12mmHg(lit.)
- Flash Point: 92-96°C/12mm
- Refractive Index: 1.3388 (60 C)
- Water Partition Coefficient: Insoluble in water.
- Stability/Shelf Life: Stable.
- PSA: 0.00000
- LogP: 6.82090
- Sensitiveness: Light Sensitive
- Solubility: Insoluble
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT-HARMFUL
- TSCA:T
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
- Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances. Avoid light.
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane Customs Data
- HS CODE:2903799090
- Customs Data:
China Customs Code:
2903799090Overview:
2903799090 Other acyclic hydrocarbon halogenated derivatives(Containing two or more different halogens).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Summary:
2903799090 halogenated derivatives of acyclic hydrocarbons containing two or more different halogens.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 370525-25G |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane |
2043-53-0 | 96% | 25G |
¥874.86 | 2022-02-24 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1084-25G |
1H,1H,2H,2H-Heptadecafluorodecyl Iodide |
2043-53-0 | >98.0%(GC) | 25G |
¥935.00 | 2022-12-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I83560-25g |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-HEptadecafluoro-10-iododecane |
2043-53-0 | 97% | 25g |
¥60.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I83560-5g |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-HEptadecafluoro-10-iododecane |
2043-53-0 | 97% | 5g |
¥27.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I83560-100g |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-HEptadecafluoro-10-iododecane |
2043-53-0 | 97% | 100g |
¥241.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I83560-500g |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-HEptadecafluoro-10-iododecane |
2043-53-0 | 97% | 500g |
¥1201.0 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001473-100g |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane |
2043-53-0 | 98% | 100g |
¥307 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001473-25g |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane |
2043-53-0 | 98% | 25g |
¥86 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001473-5g |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane |
2043-53-0 | 98% | 5g |
¥32 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001473-1g |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane |
2043-53-0 | 98% | 1g |
¥25 | 2024-05-25 |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane Suppliers
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane Related Literature
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F. Marquardt,M. Bruns,H. Keul,Y. Yagci,M. M?ller Chem. Commun. 2018 54 1647
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Daniel Rauber,Peng Zhang,Volker Huch,Tobias Kraus,Rolf Hempelmann Phys. Chem. Chem. Phys. 2017 19 27251
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Miroslav ?těpánek,Juraj ?kvarla,Mariusz Uchman,Karel Procházka,Borislav Angelov,Lubomír Ková?ik,Vasil M. Garamus,Christos Mantzaridis,Stergios Pispas Soft Matter 2012 8 9412
Additional information on 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
Introduction to 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane (CAS No. 2043-53-0)
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane, identified by the Chemical Abstracts Service number 2043-53-0, is a fluorinated alkane derivative featuring a unique structural configuration. This compound belongs to a class of organofluorine compounds that have garnered significant attention in the field of pharmaceuticals and materials science due to their distinctive chemical properties and potential applications.
The molecular structure of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7 octafluoropentyl group and a terminal iodo substituent at the 10th carbon position contribute to its reactivity and utility in synthetic chemistry. The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability while its iodine moiety serves as a versatile handle for further functionalization via cross-coupling reactions.
In recent years,1-fluoroalkanes have been extensively studied for their role in drug development. The fluorine atoms in these compounds can modulate pharmacokinetic profiles by influencing solubility and metabolic pathways. For instance,perfluorinated alkanes have been explored as solvents or intermediates in asymmetric synthesis due to their inertness and ability to stabilize reactive intermediates. The introduction of an iodine atom at the 10th carbon position in 1-chloro-10-fluoroalkanes allows for facile introduction into complex molecular architectures through palladium-catalyzed reactions.
One of the most compelling applications of 1-bromo-10-fluoroalkanes is in the synthesis of fluorinated pharmaceuticals. The structural motif found in 1-bromo-10-fluoroalkanes has been employed in the development of antiviral and anticancer agents. For example,perfluorinated alkanes have shown promise as bioimaging agents due to their ability to enhance signal intensity in magnetic resonance imaging (MRI) techniques. The unique electronic properties of fluorine atoms can also be leveraged to improve drug-receptor interactions by modulating hydrophobicity and electronic distribution.
The synthesis of 1-chloro-10-fluoroalkanes typically involves halogen exchange reactions or direct fluorination of hydrocarbons using reagents such as hydrogen fluoride or Selectfluor®. The reaction conditions must be carefully controlled to prevent over-halogenation or degradation of the product. Recent advances in catalytic systems have enabled more efficient and selective fluorination protocols.
In industrial settings,perfluorinated alkanes are utilized as high-performance fluids in refrigeration systems and heat transfer applications due to their excellent thermal stability and non-flammability. The incorporation of an iodine atom into these molecules can enhance their compatibility with certain polymer systems or serve as precursors for flame-retardant additives.
The growing interest in halogenated fluoroalkanes has spurred research into greener synthetic routes. Transition-metal-catalyzed cross-coupling reactions offer a sustainable alternative to traditional halogenation methods by allowing for modular construction of complex molecular frameworks from simpler precursors. These methods often employ recyclable catalysts and mild reaction conditions.
The pharmacological potential of 1-bromo-10-fluoroalkanes has been further explored through computational modeling studies. Molecular dynamics simulations have revealed how fluorine substitution affects conformational flexibility and binding affinity to biological targets. Such insights are critical for rational drug design and optimization.
Future directions in the study of 1-chloro-10-fluoroalkanes may include exploring their use as building blocks for functional materials with tailored electronic properties. Fluorinated alkanes could serve as precursors for organic semiconductors or liquid crystals that exhibit enhanced stability under extreme conditions.
Overall,perfluorinated alkanes with halogen substituents, such as 1-bromo-10-fluoroalkanes, represent a dynamic area of research with far-reaching implications across multiple disciplines. Their unique structural features make them indispensable tools for synthetic chemists seeking to develop novel therapeutics or advanced materials.
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